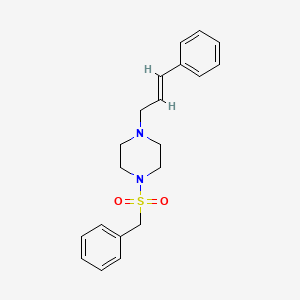![molecular formula C12H11ClN4O2S B6066076 N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6066076.png)
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a triazinyl moiety with a methylsulfanyl group
准备方法
The synthesis of N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazinyl moiety: This can be achieved by reacting appropriate precursors under controlled conditions to form the 1,2,4-triazine ring.
Introduction of the methylsulfanyl group: This step involves the substitution reaction where a methylsulfanyl group is introduced to the triazine ring.
Attachment of the chloro-substituted phenyl ring: This is typically done through a coupling reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)acetamide: This compound lacks the triazinyl moiety and methylsulfanyl group, making it less complex.
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring.
N-(4-chloro-3-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxy group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
属性
IUPAC Name |
N-[4-chloro-2-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S/c1-6(18)14-9-4-3-7(13)5-8(9)10-11(19)15-12(20-2)17-16-10/h3-5H,1-2H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCVRIEQZUGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=NN=C(NC2=O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B6066004.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6066015.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6066020.png)
![2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B6066025.png)

![N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6066042.png)
![2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6066050.png)
![2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B6066059.png)
![2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide](/img/structure/B6066060.png)
![4-(4-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6066065.png)
![ethyl 2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6066071.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(2E)-3-(2-furyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6066081.png)
![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6066089.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6066091.png)
